
4-(2-Hydroxypropyl)-3-methyl-1,4-dihydropyrazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclodextrins are a family of cyclic oligosaccharides, consisting of a macrocyclic ring of glucose subunits joined by α-1,4 glycosidic bonds . They are used in food, pharmaceutical, drug delivery, and chemical industries .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of a base compound with various reagents. For example, a compound called “(4-((1-((2-(bis(2-hydroxypropyl) amino) ethyl) (2-hydroxypropyl) amino) propan-2-yl) oxy) phthalonitrile)” was synthesized from the reaction of N, N, N′, N′- tetrakis (2-hydroxypropyl) ethylene diamine with 4-nitro phthalonitrile .Molecular Structure Analysis
The molecular structure of these compounds can be complex. For example, the compound “4-(2-Hydroxypropyl)morpholine” has a molecular formula of C7H15NO2 .Chemical Reactions Analysis
These compounds can undergo various chemical reactions. For instance, the compound mentioned above was used to create zinc, cobalt, and copper phthalocyanine complexes .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely. For instance, cyclodextrins have unique structural, physical, and chemical properties that have made them of great interest to scientists and researchers .Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(2-hydroxypropyl)-3-methyl-1,4-dihydropyrazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-4(10)3-6-5(2)8-9-7(6)11/h4,6,10H,3H2,1-2H3,(H,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLSMJBKGYMRDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C1CC(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-hydroxypropyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

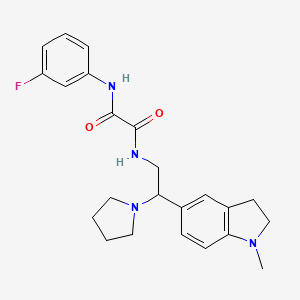
![(1S,2R,3S,4R,5R,6S)-3-Amino-5,6-dihydroxybicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2406083.png)

![N-(4-ethoxyphenyl)-2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)acetamide](/img/structure/B2406087.png)
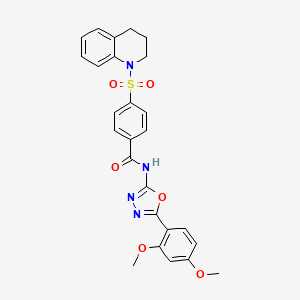
![(R)-N,N-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/no-structure.png)
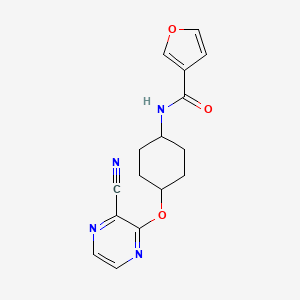
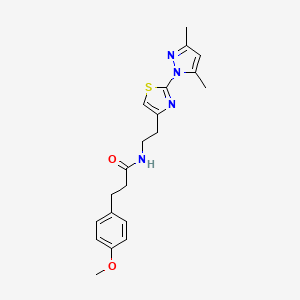
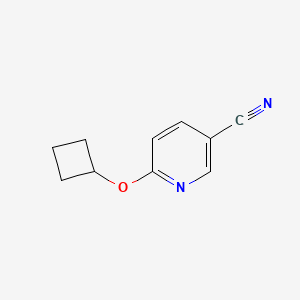
![1,7-dimethyl-4-oxo-N-((tetrahydrofuran-2-yl)methyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2406098.png)



![1-Benzyl-4-[(6-chloropyridin-3-yl)sulfonyl]-1,4-diazaspiro[5.5]undecane](/img/structure/B2406102.png)